N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-[4-(2-thienyl)-2-pyrimidinyl]-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a thienyl group and a phenyl ring substituted with a trifluoromethyl group, connected through a urea linkage. Its distinct structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-thienyl)-2-pyrimidinyl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and phenyl intermediates, followed by their coupling through a urea formation reaction. Key steps include:
Synthesis of 4-(2-thienyl)-2-pyrimidinyl intermediate: This can be achieved by reacting 2-thiophenecarboxaldehyde with appropriate pyrimidine precursors under controlled conditions.
Synthesis of 3-(trifluoromethyl)phenyl isocyanate: This intermediate is prepared by reacting 3-(trifluoromethyl)aniline with phosgene or a phosgene substitute.
Coupling Reaction: The final step involves reacting the pyrimidine intermediate with the phenyl isocyanate in the presence of a base such as triethylamine to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2-thienyl)-2-pyrimidinyl]-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the urea linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially the trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted ureas.
Scientific Research Applications
N-[4-(2-thienyl)-2-pyrimidinyl]-N’-[3-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2-thienyl)-2-pyrimidinyl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For instance, it may inhibit kinase enzymes by occupying the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
N-[4-(2-thienyl)-2-pyrimidinyl]-N’-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-[4-(2-thienyl)-2-pyrimidinyl]-N’-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.
Uniqueness: N-[4-(2-thienyl)-2-pyrimidinyl]-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it particularly valuable in drug design, where such properties are crucial for bioavailability and efficacy.
Properties
IUPAC Name |
1-(4-thiophen-2-ylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS/c17-16(18,19)10-3-1-4-11(9-10)21-15(24)23-14-20-7-6-12(22-14)13-5-2-8-25-13/h1-9H,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSQSFNMMHMGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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